molecular formula C8H15N B13813706 N-Cyclopentylidene isopropyl amine CAS No. 61955-29-1

N-Cyclopentylidene isopropyl amine

Cat. No.: B13813706
CAS No.: 61955-29-1
M. Wt: 125.21 g/mol
InChI Key: HICRSSQIWNQRPN-UHFFFAOYSA-N
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Description

N-Cyclopentylidene isopropyl amine is an organic compound with the molecular formula C8H15N It is a derivative of isopropylamine, where the nitrogen atom is bonded to a cyclopentylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopentylidene isopropyl amine can be synthesized through the reaction of cyclopentanone with isopropylamine. The reaction typically involves the condensation of cyclopentanone with isopropylamine under acidic or basic conditions to form the imine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentylidene isopropyl amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Cyclopentylidene isopropyl amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclopentylidene isopropyl amine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Isopropylamine: A primary amine with similar reactivity but lacking the cyclopentylidene group.

    Cyclopentylamine: Contains a cyclopentyl group but lacks the imine functionality.

    Diisopropylamine: A secondary amine with two isopropyl groups.

Uniqueness

N-Cyclopentylidene isopropyl amine is unique due to the presence of both the cyclopentylidene and isopropyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

61955-29-1

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-propan-2-ylcyclopentanimine

InChI

InChI=1S/C8H15N/c1-7(2)9-8-5-3-4-6-8/h7H,3-6H2,1-2H3

InChI Key

HICRSSQIWNQRPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C1CCCC1

Origin of Product

United States

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